Cas no 2171262-71-6 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid)

3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2,2-dimethylpropanoic acid moiety and a chiral (2S)-2-amino-3-methylbutanamide group, which enhance stability and control during solid-phase peptide assembly. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating high-yield coupling reactions. This compound is particularly useful for introducing constrained, non-natural amino acid residues into peptide sequences, improving conformational control and resistance to enzymatic degradation. Its high purity and well-defined stereochemistry make it a reliable building block for advanced peptide research and pharmaceutical development.
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid structure
2171262-71-6 structure
商品名:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid
CAS番号:2171262-71-6
MF:C25H30N2O5
メガワット:438.516107082367
CID:6518469
PubChem ID:165544231

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid
    • EN300-1514365
    • 2171262-71-6
    • 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
    • インチ: 1S/C25H30N2O5/c1-15(2)21(22(28)26-14-25(3,4)23(29)30)27-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1
    • InChIKey: LBEJNYRYZHJYQS-NRFANRHFSA-N
    • ほほえんだ: O(C(N[C@H](C(NCC(C(=O)O)(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 670
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 105Ų

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1514365-0.5g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1514365-1.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
1g
$3368.0 2023-06-05
Enamine
EN300-1514365-5.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
5g
$9769.0 2023-06-05
Enamine
EN300-1514365-0.1g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1514365-10000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
10000mg
$3622.0 2023-09-27
Enamine
EN300-1514365-10.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
10g
$14487.0 2023-06-05
Enamine
EN300-1514365-250mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
250mg
$774.0 2023-09-27
Enamine
EN300-1514365-1000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
1000mg
$842.0 2023-09-27
Enamine
EN300-1514365-0.25g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1514365-500mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2,2-dimethylpropanoic acid
2171262-71-6
500mg
$809.0 2023-09-27

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid 関連文献

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acidに関する追加情報

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic Acid: A Comprehensive Overview

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid, with CAS No 2171262-71-6, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center, and a branched amino acid moiety. Its unique properties make it a valuable tool in peptide synthesis, drug discovery, and other advanced chemical applications.

The structure of this compound is characterized by the presence of an Fmoc group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a critical role in controlling the reactivity of amino groups during solid-phase synthesis, ensuring precise control over the formation of peptide bonds. The (S)-configuration at the second carbon of the butanamide chain introduces chirality into the molecule, which is essential for its biological activity and selectivity. Additionally, the 2,2-dimethylpropanoic acid moiety contributes to the molecule's stability and solubility properties.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have utilized its unique structural features to design bioactive molecules with enhanced pharmacokinetic profiles. For instance, the Fmoc group has been employed as a temporary protecting group in the synthesis of complex peptides, enabling the construction of highly specific biotherapeutics. Furthermore, the chiral center in this compound has been leveraged to investigate enantioselective catalysis and asymmetric synthesis methodologies.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic acyl substitution and stereoselective alkylation reactions. The use of chiral auxiliaries and catalysts has been instrumental in achieving high enantiomeric excess during its preparation. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of this process, making it more accessible for large-scale production.

The applications of this compound extend beyond traditional chemical synthesis. It has been utilized as a building block in the construction of peptidomimetics and macrocyclic compounds, which are promising candidates for drug discovery. Moreover, its structural versatility has enabled its use in materials science, particularly in the development of self-assembling peptides and nanomaterials with tailored properties.

From an analytical perspective, this compound presents unique challenges due to its complex structure and stereochemistry. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize its purity and stereochemical integrity. Recent advancements in computational chemistry have also facilitated the modeling and prediction of its physical properties, aiding in its optimization for various applications.

In conclusion, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2,2-dimethylpropanoic acid is a multifaceted compound with significant potential across diverse scientific domains. Its intricate structure and functional groups make it an invaluable tool for researchers aiming to push the boundaries of chemical innovation.

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